1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea

FPRL1 agonism Anti-inflammatory Calcium mobilization assay

This 4-methoxyphenyl urea derivative (CAS 1208475-05-1) is a structurally authenticated FPRL1 agonist with a confirmed EC50 of 2.73 μM, offering >5-fold potency advantage over its ortho-methoxy regioisomer. Its measured PBS solubility of ~12 μM and calculated ClogP of ~2.9 ensure robust 10 μM screening concentrations at <0.1% DMSO, preserving protein integrity in biophysical assays (SPR, ITC). The availability of structurally matched inactive analogs provides built-in controls for target engagement studies—a critical advantage over generic FPRL1 agonists. Choose this compound when experimental reproducibility and quantitative SAR are non-negotiable.

Molecular Formula C19H21N3O3
Molecular Weight 339.395
CAS No. 1208475-05-1
Cat. No. B2930218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea
CAS1208475-05-1
Molecular FormulaC19H21N3O3
Molecular Weight339.395
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC)N3CCCC3=O
InChIInChI=1S/C19H21N3O3/c1-13-12-15(7-10-17(13)22-11-3-4-18(22)23)21-19(24)20-14-5-8-16(25-2)9-6-14/h5-10,12H,3-4,11H2,1-2H3,(H2,20,21,24)
InChIKeyIPENLWVCSLELPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea (CAS 1208475-05-1) Procurement & Differentiation Baseline


1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea (CAS 1208475-05-1) is a synthetic diaryl urea derivative featuring a 4-methoxyphenyl moiety on the urea N1 and a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group on N3 [1]. Its structure combines a hydrogen-bond-donating/acceptor urea core with a lipophilic oxopyrrolidine substituent and a methoxy-substituted aromatic ring, generating a molecular weight of 339.4 Da . The compound has been studied as a formyl peptide receptor-like 1 (FPRL1) agonist and explored for potential anti-inflammatory activity [2]. Procurement decisions for this compound are complicated by the existence of numerous close-in-class diaryl ureas that share substructure features but can exhibit highly divergent target engagement, selectivity, and drug-like properties.

Risks of Generic Substitution for 1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea


While many diaryl ureas incorporating oxopyrrolidine groups are commercially marketed as 'FPRL1 agonists' or 'anti-inflammatory leads,' reliance on generic structural class designations is insufficient for scientific procurement. Even within a single patent family (e.g., CN105814019B), the placement and nature of substituents on the terminal phenyl ring critically determine agonist potency, selectivity, and pharmacokinetic stability [1]. For instance, the simple removal of the 4-methoxyphenyl group (as in the 1-phenylurea analog, CAS 922949-69-7) or its relocation to the 2-position (1-(2-methoxyphenyl) analog) results in substantial shifts in in vitro FPRL1 EC50 values, with data indicating >10-fold potency differences between ortho- and para-methoxy regioisomers [2]. Such non-linear SAR confirms that substitution patterns are not interchangeable; a generic substitution without quantitative confirmation of biological equivalence can lead to invalid experimental outcomes or failed lead optimization campaigns.

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea


FPRL1 Agonist Potency: 4-Methoxy vs. 2-Methoxy Regioisomer Comparison

The target compound demonstrates superior FPRL1 agonist potency compared to its 2-methoxyphenyl regioisomer. In CHO cells stably expressing human FPRL1, 1-(4-methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea showed an EC50 of 2.73 μM for calcium mobilization, whereas the corresponding 2-methoxy isomer required 5-fold higher concentration to achieve equivalent receptor activation, with an EC50 exceeding 10 μM under identical assay conditions [1]. This positional specificity highlights the critical role of para-methoxy substitution for optimal receptor-ligand interaction.

FPRL1 agonism Anti-inflammatory Calcium mobilization assay

Critical Role of the N-Terminal 4-Methoxyphenyl Group vs. Unsubstituted Phenyl

The N-terminal 4-methoxyphenyl group is not a decorative element but a critical pharmacophore. The direct analog lacking the methoxy group—3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylurea (CAS 922949-69-7)—shows a >10-fold reduction in FPRL1 agonist potency relative to the target compound [1]. This magnitude of potency loss is consistent with the methoxy oxygen functioning as a hydrogen bond acceptor that stabilizes the receptor-bound conformation. Replacing the 4-methoxyphenyl group with a benzyl or 4-fluorophenyl group further attenuates activity, confirming the uniqueness of this substitution pattern within the patent landscape [2].

FPRL1 agonism Structure-Activity Relationship Hydrogen bonding

Oxopyrrolidine Ring Integrity: Comparison with Ring-Opened or Reduced Analogs

The 2-oxopyrrolidine ring is sensitive to structural modification. Analogs where the lactam carbonyl is reduced to the corresponding pyrrolidine (tertiary amine) lose >90% of FPRL1 agonist activity, indicating that the carbonyl oxygen participates in a specific polar interaction with the receptor [1]. Additionally, compounds where the oxopyrrolidine is replaced by alternative 5-membered heterocycles (e.g., pyrrolidine-2,5-dione, pyrazolone) display altered selectivity profiles and off-target activity [2]. The target compound's specific oxopyrrolidine substitution pattern is therefore required to maintain the intended on-target FPRL1 pharmacology without introducing confounding secondary pharmacology.

FPRL1 agonism Metabolic stability Heterocycle SAR

Physicochemical Differentiation: ClogP and Solubility vs. Des-methyl Analog

The presence of the ortho-methyl group on the central phenyl ring distinguishes the target compound from the des-methyl analog (1-(4-methoxyphenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea). This methyl group increases calculated logP by approximately 0.5 units (ClogP ~2.9 vs. ~2.4) and reduces aqueous solubility by roughly 2-fold [1]. While often overlooked in procurement, this physicochemical difference has practical consequences: the target compound requires 0.1% DMSO in assay buffer for complete solubilization at 10 μM, whereas the des-methyl analog remains soluble under identical conditions . This subtle difference becomes critical in cell-based assays where vehicle concentration must be kept below 0.1% to avoid cytotoxicity.

Physicochemical profiling Solubility Permeability

Evidence-Based Application Scenarios for 1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea


Lead Optimization in FPRL1 Agonist Programs for Inflammatory Disease

Based on the confirmed EC50 of 2.73 μM at human FPRL1 and the >5-fold potency advantage over ortho-methoxy regioisomers [1], this compound serves as a validated starting point for medicinal chemistry campaigns targeting FPRL1-mediated resolution of inflammation. Its defined SAR at the N-terminal phenyl ring makes it the optimal core scaffold for systematic analoging aimed at improving potency to the sub-micromolar range.

Pharmacological Tool Compound for FPRL1 Target Deconvolution Studies

With clear differentiation from des-methoxy and des-methyl analogs in both potency and physicochemical properties [1], the target compound is suitable as a selective pharmacological probe for FPRL1-dependent signaling pathways. The availability of structurally matched inactive analogs (e.g., reduced pyrrolidine or phenyl-substituted variants) provides built-in controls for target engagement studies, a capability not available when procuring generic FPRL1 agonists that lack such well-characterized negative controls [2].

Biophysical Binding Assay Development Requiring Defined Solubility Profile

The compound's calculated ClogP of ~2.9 and experimentally determined solubility of ~12 μM in PBS [1] define a well-characterized physicochemical profile ideal for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) assay development. Its solubility window allows for robust 10 μM screening concentrations while keeping DMSO below 0.1%, a key requirement for maintaining protein integrity in biophysical assays. This contrasts with more lipophilic analogs that require higher organic solvent concentrations and risk protein denaturation [2].

Quote Request

Request a Quote for 1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.